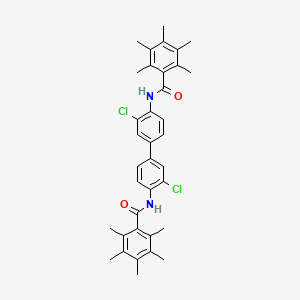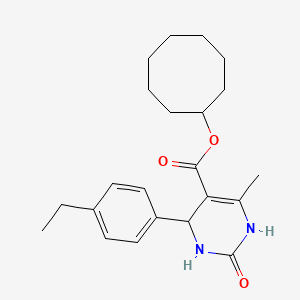![molecular formula C17H16ClN3O5 B5116716 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide, also known as CHA, is a synthetic compound with potential therapeutic applications. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and autoimmune disorders. In
作用機序
The mechanism of action of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of several key signaling pathways involved in cancer cell growth and survival. 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has been shown to inhibit the activity of several enzymes involved in these pathways, including Akt, ERK, and NF-κB.
Biochemical and physiological effects:
In addition to its potential anti-cancer effects, 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has also been studied for its anti-inflammatory and immunomodulatory effects. Studies have shown that 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide can inhibit the production of inflammatory cytokines and chemokines, as well as regulate the activity of immune cells such as T cells and macrophages.
実験室実験の利点と制限
One advantage of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is its relatively low toxicity compared to other anti-cancer compounds. This makes it a promising candidate for further development as a cancer treatment. However, one limitation of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide. One area of interest is the development of more effective delivery methods for 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide, such as nanoparticle-based drug delivery systems. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide treatment. Additionally, further studies are needed to fully understand the mechanism of action of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide and its potential use in treating other diseases beyond cancer.
Conclusion:
In conclusion, 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic compound with potential therapeutic applications in cancer treatment, inflammation, and autoimmune disorders. Its synthesis method has been optimized for high yield and purity, and its mechanism of action involves the inhibition of several key signaling pathways. While 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has several advantages as a potential cancer treatment, further research is needed to fully understand its potential and develop more effective delivery methods.
合成法
The synthesis of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide involves the condensation of 2-hydrazinyl-2-oxoacetic acid with 4-chlorophenylglyoxal and 2-methoxybenzoyl chloride. The resulting product is then purified by recrystallization to obtain pure 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide. This synthesis method has been reported in several scientific journals and has been optimized for high yield and purity.
科学的研究の応用
2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide is in cancer treatment. Studies have shown that 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-[2-[2-(4-chlorophenoxy)acetyl]hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O5/c1-25-14-5-3-2-4-13(14)19-16(23)17(24)21-20-15(22)10-26-12-8-6-11(18)7-9-12/h2-9H,10H2,1H3,(H,19,23)(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCYHCVZXUAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenyl)-4-{[(4-methoxy-2-nitrophenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5116644.png)
![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)



![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)

![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)